molecular formula C21H19N5O B5301809 N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide

N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide

Cat. No. B5301809
M. Wt: 357.4 g/mol
InChI Key: HOLOEQHSVKHLAL-UHFFFAOYSA-N
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Description

N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide, also known as MPB, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPB is a benzamide derivative that exhibits promising pharmacological properties, making it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide is not fully understood, but it is believed to act on multiple cellular targets. N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which are involved in inflammatory and cancer pathways. N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. Some of the most notable effects of N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide include its ability to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and its ability to induce apoptosis in cancer cells. N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide is its high potency and selectivity, which allows for the use of low concentrations in lab experiments. N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide is also relatively easy to synthesize and has a long shelf-life, making it a cost-effective option for researchers. However, one of the limitations of N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide. One potential area of research is the development of N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential area of research is the use of N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide and to identify its cellular targets.

Synthesis Methods

The synthesis of N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide involves the reaction of 4-(1H-pyrazol-1-yl)benzylamine with N-methyl-4-(1H-pyrazol-3-yl)benzamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide as a white solid with a high purity level.

Scientific Research Applications

N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. Some of the most promising applications of N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide include its use as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent.

properties

IUPAC Name

N-methyl-4-(1H-pyrazol-5-yl)-N-[(4-pyrazol-1-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-25(15-16-3-9-19(10-4-16)26-14-2-12-23-26)21(27)18-7-5-17(6-8-18)20-11-13-22-24-20/h2-14H,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLOEQHSVKHLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)N2C=CC=N2)C(=O)C3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide

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